3-Bromo-7-chloroimidazo[1,2-b]pyridazine
Description
Significance of the Imidazo[1,2-b]pyridazine (B131497) Core in Heterocyclic Chemistry
The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged" structure in medicinal chemistry. researchgate.netnih.gov This distinction is due to its recurring presence in a multitude of biologically active compounds. The scaffold's rigid framework and the specific spatial arrangement of its nitrogen atoms allow for precise interactions with enzymes and receptors in the body.
One of the most notable examples of a drug containing this core is Ponatinib, a potent tyrosine kinase inhibitor used in cancer therapy. dergipark.org.tr The success of Ponatinib has spurred further investigation into the imidazo[1,2-b]pyridazine skeleton, leading to the discovery of compounds with a wide range of therapeutic potential, including anti-inflammatory, antibacterial, anticancer, and antiparasitic activities. nih.gov Beyond its medicinal applications, the imidazo[1,2-b]pyridazine core is also utilized in materials science, for instance, in the development of host materials for high-performance red-phosphorescent organic light-emitting devices (OLEDs). nih.gov
Positional Isomerism and Substituent Importance within Imidazo[1,2-b]pyridazines
The functionality and biological activity of imidazo[1,2-b]pyridazine derivatives are highly dependent on the nature and position of various substituents on the core structure. The strategic placement of different chemical groups can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the C2, C3, C6, and C8 positions have been extensively studied to understand their impact on biological targets. The introduction of different functional groups allows for the fine-tuning of the molecule's electronic and steric characteristics, which in turn governs its interaction with biological macromolecules.
Overview of 3-Bromo-7-chloroimidazo[1,2-b]pyridazine within the Imidazo[1,2-b]pyridazine Class
Within the extensive family of imidazo[1,2-b]pyridazines, this compound serves as a crucial intermediate in the synthesis of more elaborate molecules. moldb.com Its structure is characterized by the presence of two halogen atoms, bromine at the 3-position and chlorine at the 7-position, which are excellent leaving groups for various chemical transformations. This di-halogenated nature makes it a versatile building block in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1235545-87-5 |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol |
The primary role of this compound in research is as a starting material for creating libraries of substituted imidazo[1,2-b]pyridazine derivatives. The bromine and chlorine atoms can be selectively replaced through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This capability is invaluable in medicinal chemistry for the exploration of structure-activity relationships (SAR). For example, it is a precursor in the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, which are investigated for their potential biological activities. researchgate.net
While direct, extensive research findings on the biological activity of this compound itself are not widely documented, its importance is underscored by its frequent use as a key intermediate in the synthesis of pharmacologically relevant compounds. The strategic functionalization of this molecule at its bromine and chlorine positions allows researchers to systematically modify the imidazo[1,2-b]pyridazine scaffold and investigate how these changes affect its biological profile.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-7-chloroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-9-6-1-4(8)2-10-11(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVBJMQWYBGWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN2C1=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 7 Chloroimidazo 1,2 B Pyridazine and Its Derivatives
Foundational Cyclization Approaches to the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the fused imidazo[1,2-b]pyridazine ring system is most commonly achieved through condensation reactions that form the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) core. The choice of starting materials is critical for the efficiency of the reaction and for installing desired substituents on the pyridazine portion of the molecule.
Condensation Reactions involving 3-Aminopyridazines
The primary method for forming the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-aminopyridazine (B1208633) and an α-halocarbonyl compound, such as an α-bromoketone. nih.gov This reaction proceeds by the initial nucleophilic attack of a pyridazine ring nitrogen onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.
A variety of 3-aminopyridazine precursors can be utilized, allowing for the introduction of different substituents onto the six-membered ring of the final product. google.com The reaction is typically performed under mild basic conditions, using a base like sodium bicarbonate to facilitate the reaction. nih.gov
Strategies for Incorporating Halogen Substituents during Core Formation
To synthesize 7-chloroimidazo[1,2-b]pyridazine (B3027773), the precursor to the target compound, the strategy involves starting with a halogen-substituted pyridazine. The key starting material is 3-amino-6-chloropyridazine (B20888). google.comgoogle.com Reacting this with an appropriate cyclizing agent, such as bromoacetonitrile (B46782) or an α-bromoketone, leads directly to the 7-chloro-substituted imidazo[1,2-b]pyridazine core. nih.govgoogle.com
The presence of the halogen on the pyridazine ring serves a crucial electronic role. In an unsubstituted 3-aminopyridazine, the ring nitrogen atom not adjacent to the amino group (N-2) is the most nucleophilic site. Alkylation at this position hinders the desired cyclization. However, placing a halogen at the 6-position of the pyridazine ring significantly reduces the nucleophilicity of the adjacent N-2 nitrogen. This deactivation redirects the initial alkylation to the ring nitrogen adjacent to the amino group (N-1), promoting the correct cyclization pathway and leading to good yields of the desired imidazo[1,2-b]pyridazine product. nih.gov
| Pyridazine Precursor | Cyclizing Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | α-bromoketone | Sodium Bicarbonate | Substituted 7-chloroimidazo[1,2-b]pyridazine | nih.gov |
| 3-Amino-6-chloropyridazine | Bromoacetonitrile | Acetonitrile, Ethanol, or DMF; 50-160°C | 7-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | google.com |
| 3-Amino-6-iodopyridazine | α-bromoketone | Sodium Bicarbonate | Substituted 7-iodoimidazo[1,2-b]pyridazine | nih.gov |
Targeted Functionalization and Derivatization Strategies for Imidazo[1,2-b]pyridazines
Once the core heterocyclic system is formed, further modifications can be made to introduce specific functional groups at desired positions. For 3-Bromo-7-chloroimidazo[1,2-b]pyridazine, this involves a highly regioselective bromination reaction.
Regioselective Bromination at Position 3
The imidazole ring of the imidazo[1,2-b]pyridazine system is more electron-rich than the pyridazine ring and is therefore more susceptible to electrophilic aromatic substitution. reddit.comstackexchange.com Theoretical and experimental studies on related systems, such as imidazo[1,2-a]pyrazines, show that electrophilic attack preferentially occurs at the C-3 position. This is because the resulting cationic intermediate can maintain the aromaticity of the six-membered ring, leading to greater stability compared to the intermediate formed from attack at C-2. stackexchange.com This inherent reactivity allows for the regioselective introduction of a bromine atom at the C-3 position.
N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It serves as a convenient and solid source of electrophilic bromine. The synthesis of this compound can be achieved by treating the precursor, 7-chloroimidazo[1,2-b]pyridazine, with NBS.
In a typical procedure, the reaction is carried out in a solvent such as N,N-Dimethylformamide (DMF) at room temperature. The high regioselectivity of the reaction leads to the desired 3-bromo product in excellent yield. For example, the bromination of a substituted 8-chloroimidazo[1,5-a]pyrazine (B1590546) with NBS in DMF at room temperature for one hour resulted in a 95% yield of the 1-bromo product, demonstrating the efficiency and selectivity of NBS for this type of transformation. reddit.com
| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (R)-benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate | N-Bromosuccinimide (NBS) | DMF | Room Temp, 1 hr | (R)-benzyl 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate | 95% | reddit.com |
Introduction and Manipulation of Chlorine at Position 7
As detailed in section 2.1.2, the chlorine atom at position 7 is typically incorporated into the molecule from the very beginning of the synthesis by using 3-amino-6-chloropyridazine as the starting material. nih.govgoogle.com Once the 7-chloroimidazo[1,2-b]pyridazine core is constructed, the chlorine atom can be further manipulated, primarily through nucleophilic aromatic substitution reactions.
The chlorine atom at C-7 is susceptible to displacement by various nucleophiles. This allows for the synthesis of a diverse library of C-7 substituted imidazo[1,2-b]pyridazine derivatives. For instance, treatment of this compound (referred to as 3-bromo-6-chloro- in some literature, reflecting the numbering of the pyridazine precursor) with a variety of primary and secondary alkylamines in the presence of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst in DMSO at 100°C affords the corresponding 7-amino-substituted products in excellent yields, typically ranging from 79% to 98%. researchgate.net This method is effective for a range of amines, including simple alkylamines and those containing aromatic or heteroaromatic functionality. researchgate.net The chlorine atom can also be replaced by other groups through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. researchgate.net
| Substrate | Nucleophile (Amine) | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Primary/Secondary Alkylamines (2.0 equiv) | CsF (1.0 equiv), BnNEt3Cl (10 mol %), DMSO, 100°C, 24h | 3-Bromo-7-(alkylamino)imidazo[1,2-b]pyridazines | 79-98% | researchgate.net |
| This compound | Pyrrolidine | CsF, BnNEt3Cl, DMSO, 100°C | 3-Bromo-7-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine | 98% | researchgate.net |
| This compound | Morpholine (B109124) | CsF, BnNEt3Cl, DMSO, 100°C | 4-(3-Bromoimidazo[1,2-b]pyridazin-7-yl)morpholine | 97% | researchgate.net |
Advanced Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net Palladium-catalyzed reactions, in particular, have been widely employed for the modification of halogenated imidazo[1,2-b]pyridazines. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comlibretexts.org This reaction has been successfully applied to 3-bromoimidazo[1,2-b]pyridazine (B100983) derivatives to introduce aryl or heteroaryl substituents at the C-3 position. researchgate.net
The general scheme involves the reaction of a 3-bromoimidazo[1,2-b]pyridazine with a boronic acid or its ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. researchgate.netnih.gov The reactivity of the organic halide typically follows the order I > Br > OTf >> Cl. libretexts.org This makes the bromine at the C-3 position of this compound a prime site for selective functionalization over the less reactive chlorine at C-7.
A typical reaction involves coupling the 3-bromoimidazo[1,2-b]pyridazine substrate with an appropriate (hetero)aromatic boronic acid. nih.gov The reaction is generally carried out in a solvent mixture, such as DME, ethanol, and aqueous Na₂CO₃, with a palladium catalyst like Pd(PPh₃)₄. nih.gov
Table 1: Example Conditions for Suzuki-Miyaura Coupling This is an illustrative table based on typical reaction conditions described in the literature for similar substrates.
| Parameter | Condition |
|---|---|
| Substrate | 3-Bromo-6-(thiophen-2-yl)pyridazine |
| Coupling Partner | (Hetero)aromatic boronic acids |
| Catalyst | Pd(PPh₃)₄ (5 mol %) |
| Base | 2 M Na₂CO₃ (aqueous) |
| Solvent | DME / Ethanol / H₂O |
| Temperature | 80 °C |
| Atmosphere | Nitrogen |
| Reaction Time | 48 h |
Data adapted from Fernandes et al., 2018. nih.gov
Beyond the Suzuki-Miyaura reaction, a suite of other palladium-catalyzed cross-coupling reactions has been instrumental in the functionalization of the imidazo[1,2-b]pyridazine scaffold. researchgate.net These methods allow for the introduction of a wide variety of functional groups.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated imidazo[1,2-b]pyridazines. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net It has been used to functionalize 3-bromoimidazo[1,2-b]pyridazine derivatives. researchgate.net
The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The Negishi reaction couples an organozinc compound with an organic halide. The Kumada reaction utilizes a Grignard reagent (organomagnesium halide), and the Stille reaction employs an organotin compound. youtube.com These reactions share a common mechanistic framework involving oxidative addition, transmetalation, and reductive elimination, and they represent powerful strategies for the C-3 functionalization of 3-bromoimidazo[1,2-b]pyridazines. researchgate.netyoutube.com
Table 2: Overview of Major Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Key Features |
|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Mild conditions, commercially available reagents, low toxicity. yonedalabs.com |
| Sonogashira | Terminal alkyne (R-C≡CH) | Direct introduction of alkynyl groups. nih.gov |
| Heck | Alkene | Forms C-C bonds with alkenes. |
| Negishi | Organozinc (R-ZnX) | High reactivity and functional group tolerance. youtube.com |
| Kumada | Organomagnesium (R-MgX) | Highly reactive, but sensitive to functional groups. |
| Stille | Organotin (R-SnR'₃) | Tolerant of many functional groups, but tin reagents are toxic. |
Data compiled from various sources. researchgate.netyonedalabs.comnih.govyoutube.com
Nucleophilic Substitution Reactions on Halogenated Imidazo[1,2-b]pyridazines
The halogen atoms on the imidazo[1,2-b]pyridazine ring, particularly at the C-6 or C-7 positions, are susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov This allows for the displacement of the halide by a variety of nucleophiles, such as amines, alkoxides, and thiolates. nih.govwur.nl The electron-deficient nature of the pyridazine ring facilitates these reactions. researchgate.net
The chlorine atom at the C-6 position of the imidazo[1,2-b]pyridazine ring is a key site for nucleophilic substitution, especially amination. researchgate.net The introduction of amino groups at this position is a common strategy in the development of biologically active molecules.
An efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) has been developed. figshare.comresearchgate.net This procedure involves treating the substrate with various primary or secondary alkylamines in the presence of cesium fluoride (CsF) and a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) in dimethyl sulfoxide (B87167) (DMSO) at 100 °C. figshare.comresearchgate.net This method provides the corresponding C-6 aminated products in excellent yields (79–98%). figshare.com It is effective for a range of amines, including simple alkylamines, those with aromatic or heteroaromatic functionalities, and cyclic secondary amines like morpholine and piperidine. figshare.com This fluoride-promoted amination is noted for being cost-effective and using significantly less toxic fluoride compared to previous methods. figshare.com
Table 3: Conditions for Fluoride-Promoted C-6 Amination
| Parameter | Condition |
|---|---|
| Substrate | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine |
| Reagents | 1° or 2° alkylamines (2.0 equiv), CsF (1.0 equiv), BnNEt₃Cl (10 mol %) |
| Solvent | DMSO |
| Temperature | 100 °C |
| Time | 24 hours |
| Yield | 79–98% |
Data sourced from Iorkula et al., 2023. figshare.comresearchgate.net
Additionally, palladium-catalyzed methods like the Buchwald-Hartwig amination have been employed for the N-arylation and amination of 6-chloroimidazo[1,2-b]pyridazines. researchgate.netresearchgate.net
Direct Arylation Techniques
Direct arylation is an increasingly important C-H functionalization strategy that avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organometallic reagent). acs.org For the imidazo[1,2-b]pyridazine system, direct arylation offers a more atom- and step-economical alternative to traditional cross-coupling reactions for introducing aryl groups. researchgate.net
Palladium-catalyzed direct C-3 arylation of imidazo[1,2-b]pyridazines has been reported, providing a route to functionalize the C-3 position without the need for a pre-installed halogen. researchgate.net This method typically involves reacting the imidazo[1,2-b]pyridazine core with an aryl halide in the presence of a palladium catalyst and a suitable base. Research on the related imidazo[1,2-a]pyridine (B132010) scaffold has shown that ligand-free Pd(OAc)₂ can efficiently catalyze the direct arylation at C-3 with aryl bromides, even at very low catalyst loadings. acs.org
C-H Activation for Further Functionalization
C-H activation is a cutting-edge field in organic synthesis that focuses on the direct transformation of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. rsc.org This approach offers a powerful and efficient way to modify complex molecules. For the imidazo[1,2-b]pyridazine system, C-H activation strategies enable functionalization at positions that might be difficult to access through classical methods. researchgate.net
Research has focused on the C-H activation of imidazo[1,2-b]pyridazines for C-arylation, C-benzylation, and C-alkylation. researchgate.net The C-3 position of the imidazole ring is often the most reactive site for electrophilic substitution and, consequently, for many C-H functionalization reactions. stackexchange.com Recent advances in photochemistry have also been applied to the C-H functionalization of related heterocycles like imidazo[1,2-a]pyridines, offering green and efficient synthetic routes. nih.gov These methods, often proceeding through radical pathways, can introduce various functional groups, including perfluoroalkyl groups. nih.gov While much of the detailed research has been on the imidazo[1,2-a]pyridine analogue, these methodologies provide a promising blueprint for the future functionalization of the this compound core. rsc.orgmdpi.com
C-Arylation, C-Benzylation, and C-Alkylation Protocols
The carbon-carbon bond formation at the imidazo[1,2-b]pyridazine core is a powerful tool for the elaboration of this heterocyclic system. Palladium-catalyzed cross-coupling reactions are particularly effective for the C-arylation, C-benzylation, and C-alkylation of halo-substituted imidazo[1,2-b]pyridazines.
C-Arylation: The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the C-arylation of bromo-substituted imidazo[1,2-b]pyridazines. This reaction typically involves the coupling of the bromo-substituted heterocycle with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. For this compound, the bromine at the C-3 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the C-7 position. This allows for selective arylation at the C-3 position.
A typical procedure for the Suzuki-Miyaura C-3 arylation of a 3-bromoimidazo[1,2-b]pyridazine derivative is outlined in the table below. While a specific example for this compound is not detailed in the provided literature, the general conditions are applicable.
Table 1: General Conditions for Suzuki-Miyaura C-3 Arylation of 3-Bromoimidazo[1,2-b]pyridazines
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid or ester |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) precatalysts |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Dioxane/water, DME/water, or toluene/ethanol/water |
| Temperature | 80-110 °C |
C-Benzylation and C-Alkylation: Similar to C-arylation, C-benzylation and C-alkylation can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the Negishi coupling, which utilizes organozinc reagents, or the Stille coupling, employing organotin reagents, can be effective. For C-alkylation, sp³-hybridized organoboron reagents (e.g., alkylboronic acids or their trifluoroborate salts) can be used in Suzuki-Miyaura type reactions, often requiring specialized ligands to facilitate the catalytic cycle.
N-Arylation Methods
The introduction of an aryl group at a nitrogen atom of the imidazo[1,2-b]pyridazine ring system can be accomplished through N-arylation reactions. The Buchwald-Hartwig amination is a prominent method for forming C-N bonds and can be applied to N-arylate nitrogen-containing heterocycles. However, in the context of this compound, direct N-arylation of the imidazole nitrogen is not feasible as it is a tertiary nitrogen. Instead, N-arylation is relevant for introducing amino substituents onto the pyridazine ring, which can then be used to construct the imidazo[1,2-b]pyridazine core or to functionalize it further.
For instance, a key synthetic step towards certain imidazo[1,2-b]pyridazine derivatives involves the palladium-catalyzed amination of a dihalopyridazine, followed by cyclization. While not a direct N-arylation of the final heterocycle, it is a crucial C-N bond-forming reaction in the synthesis of its precursors.
Regioselective Metalation Strategies for Polysubstituted Imidazo[1,2-b]pyridazines
Regioselective metalation provides a powerful alternative to cross-coupling reactions for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This approach involves the direct deprotonation of a C-H bond or a halogen-metal exchange to generate an organometallic intermediate, which can then be quenched with various electrophiles.
Magnesium-Halogen Exchange Reactions
The bromine atom at the C-3 position of this compound is susceptible to magnesium-halogen exchange. This reaction is typically performed using Grignard reagents such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). nih.gov The latter is often more effective, breaking down polymeric Grignard reagent aggregates and increasing the reactivity of the organometallic species. nih.gov
The exchange of the C-3 bromine atom would generate a reactive magnesium intermediate. The regioselectivity of this exchange is favored at the C-3 position over the C-7 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond in such exchange reactions. The resulting organomagnesium species can then react with a variety of electrophiles to introduce new functional groups at the C-3 position.
Table 2: Potential Functionalization via Magnesium-Halogen Exchange at C-3
| Electrophile | Introduced Functional Group |
| Aldehydes/Ketones | Hydroxyalkyl |
| CO₂ | Carboxylic acid |
| I₂ | Iodo |
| Alkyl halides | Alkyl |
| Acyl chlorides | Acyl |
Zincation and other Organometallic Approaches
Directed zincation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMP₂Zn·2MgCl₂·2LiCl, has been shown to be a highly effective method for the regioselective functionalization of related nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines. nih.gov This approach allows for the deprotonation of specific C-H bonds, guided by the electronic properties of the heterocyclic system and the presence of directing groups.
For this compound, computational studies and analogy to similar systems suggest that the most acidic proton would likely be at the C-2 position, influenced by the adjacent nitrogen atom and the electron-withdrawing halogen atoms. Therefore, treatment with a strong, non-nucleophilic base like a TMP-zincate could lead to regioselective deprotonation at C-2, forming a zincated intermediate. This organozinc species can then undergo subsequent reactions, such as Negishi cross-coupling, to introduce substituents at the C-2 position.
Alternatively, a halogen-zinc exchange at the C-3 position could be achieved using organozinc reagents, providing another route to a C-3 functionalized imidazo[1,2-b]pyridazine. The choice between metalation via deprotonation or halogen-metal exchange would depend on the specific reagents and reaction conditions employed.
Spectroscopic and Structural Elucidation Methodologies in Research on 3 Bromo 7 Chloroimidazo 1,2 B Pyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Characterization
¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of hydrogen atoms in the 3-Bromo-7-chloroimidazo[1,2-b]pyridazine molecule. The aromatic region of the spectrum is expected to show distinct signals for the protons on the imidazo[1,2-b]pyridazine (B131497) core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atoms within the fused ring system. The coupling patterns (e.g., doublets, triplets) between adjacent protons would reveal their relative positions on the pyridazine (B1198779) ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.0 - 8.5 | s | - |
| H-6 | 7.5 - 8.0 | d | 9.0 - 9.5 |
| H-8 | 7.0 - 7.5 | d | 9.0 - 9.5 |
Note: The predicted values are based on analogous structures and may vary in experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. For instance, carbons bonded to the electronegative halogen and nitrogen atoms are expected to resonate at lower fields (higher ppm values).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | 115 - 125 |
| C-3 | 95 - 105 |
| C-6 | 140 - 150 |
| C-7 | 135 - 145 |
| C-8 | 110 - 120 |
| C-9a | 145 - 155 |
Note: The predicted values are based on analogous structures and may vary in experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. For this compound, ESI-MS would be expected to show a prominent molecular ion peak ([M+H]⁺). The isotopic pattern of this peak would be characteristic of the presence of bromine and chlorine atoms, which have distinctive natural isotopic abundances. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, and C-N bonds within the heterocyclic ring system. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its molecular structure. This technique would also reveal how the molecules pack in the crystal lattice.
Advanced Applications of Imidazo 1,2 B Pyridazine Derivatives Beyond Medicinal Chemistry
Utilization in Organic Light-Emitting Devices (OLEDs) as N-type Units
The inherent electron-deficient nature of the pyridazine (B1198779) ring fused with the electron-rich imidazole (B134444) moiety imparts advantageous electronic properties to the imidazo[1,2-b]pyridazine (B131497) scaffold, making it a promising candidate for electron-transporting (n-type) materials in Organic Light-Emitting Devices (OLEDs). Research into bipolar host materials has identified the imidazo[1,2-b]pyridazine (IP) unit as an effective electron-transporting component when combined with a hole-transporting (p-type) unit such as carbazole (B46965).
A study focused on developing host materials for high-performance red-phosphorescent OLEDs utilized several imidazo[1,2-b]pyridazine-carbazole derivatives. The position of the carbazole substitution on the imidazo[1,2-b]pyridazine core was found to significantly influence the electroluminescence (EL) performance of the resulting devices.
Performance of Imidazo[1,2-b]pyridazine-based OLEDs
| Compound | Substitution Pattern | Maximum External Quantum Efficiency (ηext,max) | Emitter |
|---|---|---|---|
| IP6Cz | 6-site substituted | 26.9% | Ir(pq)2acac |
| IP68Cz | 6,8-site substituted | 25.2% | Ir(pq)2acac |
| IP6Cz | 6-site substituted | 20.5% | Ir(piq)2acac |
| IP68Cz | 6,8-site substituted | 19.9% | Ir(piq)2acac |
These results underscore the potential of the imidazo[1,2-b]pyridazine core as a foundational block for creating highly efficient n-type or bipolar host materials for OLEDs. The presence of bromine and chlorine atoms in "3-Bromo-7-chloroimidazo[1,2-b]pyridazine" could further modulate the electronic properties, potentially enhancing charge transport or tuning the energy levels for specific applications, although direct research on this specific compound in OLEDs is not yet prevalent.
Development of Hybrid Materials with Unique Optoelectronic Properties (e.g., Photochromic Iodoargentate Hybrids)
Organic-inorganic hybrid materials are a class of compounds that combine the desirable properties of both organic and inorganic components, leading to novel functionalities. The imidazo[1,2-b]pyridazine scaffold has been explored in the creation of such hybrid materials, particularly with iodoargentates.
Researchers have successfully synthesized hierarchically responsive and photochromic hybrid materials based on imidazopyridazinium iodoargentate. These materials exhibit interesting changes in their optical properties upon exposure to light, a phenomenon known as photochromism. This property is of significant interest for applications in optical data storage, molecular switches, and smart windows. While the specific "this compound" was not the direct subject of this study, the parent imidazopyridazinium cation forms the organic component of these advanced materials, highlighting the scaffold's utility in this domain. The structural and optoelectronic properties of such hybrid materials are highly dependent on the interplay between the organic cation and the inorganic iodoargentate framework.
Properties of Imidazopyridazinium Iodoargentate Hybrids
| Property | Observation | Potential Application |
|---|---|---|
| Photochromism | Reversible color change upon light irradiation | Optical switches, smart materials |
| Hierarchical Structure | Complex, ordered assembly of organic and inorganic components | Sensors, catalysis |
Role as Brominating Reagents in Specialized Organic Syntheses
Beyond their applications in materials science, certain derivatives of imidazo[1,2-b]pyridazine have found utility as reagents in organic synthesis. Specifically, complexes of 3-bromoimidazo[1,2-b]pyridazine (B100983) and 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with bromine have been developed as effective brominating agents.
These reagents offer a stable and manageable source of bromine for various electrophilic bromination reactions. The presence of the imidazo[1,2-b]pyridazine backbone can modulate the reactivity of the bromine, potentially leading to higher selectivity in certain transformations compared to using molecular bromine directly. This application is particularly relevant to the subject compound, "this compound," as its structure is closely related to the documented brominating agents. The inherent bromine atom at the 3-position, activated by the heterocyclic system, is the key to this functionality.
Applications in Agrochemical Design for Enhanced Efficacy
The search for novel and effective agrochemicals is a continuous effort to ensure food security. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework in the design of new fungicides. A study on a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives revealed their potent antifungal activities against a range of phytopathogenic fungi. nih.gov
The in vitro antifungal bioassays demonstrated that several of these compounds exhibited excellent and broad-spectrum activity, in some cases surpassing the efficacy of the commercial fungicide hymexazol (B17089) against fungi such as Corn Curvalaria Leaf Spot and Alternaria alternata. nih.gov The structure-activity relationship analysis indicated that the substituents on both the benzene (B151609) and pyridazine rings play a crucial role in determining the antifungal potency. nih.gov
This suggests that the "this compound" core could be a valuable starting point for the development of new agrochemical fungicides. The halogen substituents at the 3 and 7 positions could enhance the biological activity and stability of potential agrochemical candidates.
Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Fungal Strain | Observed Efficacy |
|---|---|
| Corn Curvalaria Leaf Spot (CL) | High activity, in some cases exceeding commercial fungicides. nih.gov |
| Alternaria alternata (AA) | Significant inhibitory effects observed. nih.gov |
| Pyricularia oryzae (PO) | Potent activity demonstrated by several derivatives. nih.gov |
| Alternaria brassicae (AB) | High efficacy reported for specific substituted compounds. nih.gov |
Structure Activity Relationship Sar Studies and Scaffold Optimization in Imidazo 1,2 B Pyridazine Research
Systematic Modification of the Imidazo[1,2-b]pyridazine (B131497) Scaffold
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Its versatility allows for systematic modifications at several positions, primarily at C2, C3, C6, C7, and C8, to modulate kinase selectivity and potency. nih.gov A common synthetic precursor for these modifications is 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), which allows for sequential functionalization through reactions like Suzuki and Buchwald-Hartwig cross-coupling. dundee.ac.ukresearchgate.net
Researchers have demonstrated that while the core scaffold often binds to the hinge region of kinases, the substituents at various positions dictate the compound's specificity and inhibitory power. nih.gov For instance, in the development of inhibitors for Transforming growth factor-β-activated kinase 1 (TAK1), it was found that substituting the C6 position of the imidazo[1,2-b]pyridazine core with a morpholine (B109124) or piperazine (B1678402) moiety enhanced kinase inhibition compared to unsubstituted analogs. nih.gov This highlights a common strategy: using the halogenated core as a versatile starting point for building a library of compounds with diverse functionalities. The introduction of different amine groups at the C6 position is a widely used method to explore the chemical space and establish SAR. researchgate.net
Positional Scanning and Substituent Effects on Core Interactions
Positional scanning, the systematic exploration of substituents around the core scaffold, is crucial for understanding how different chemical groups affect interactions with a biological target. For the imidazo[1,2-b]pyridazine scaffold, this has been extensively applied to optimize kinase inhibitors.
C3 Position: This position is frequently modified to explore the ATP-binding pocket of kinases. In the pursuit of DYRK1A inhibitors, exploration of the C3 position was critical. Attaching a 3-(trifluoromethoxy)phenyl group at this position significantly increased binding affinity. dundee.ac.uk Further studies on Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors also involved extensive modifications at the C3 position to enhance potency. nih.gov
The following table summarizes the effect of substituents at different positions on the imidazo[1,2-b]pyridazine scaffold for TAK1 inhibition.
| Compound | Substitution at C3 | Substitution at C6 | TAK1 Inhibition (%) @ 1 µM |
|---|---|---|---|
| Analog 1 | Indazole | None | 45 |
| Analog 2 | Indazole | Piperazine | 78 |
| Analog 3 | Indazole | Morpholine | 92 |
Data adapted from studies on TAK1 inhibitors, illustrating the impact of C6 substitution. nih.gov
Rational Design Strategies for Modulating Interactions within Biological Systems
Rational design, often guided by structural biology and computational modeling, plays a pivotal role in optimizing imidazo[1,2-b]pyridazine-based inhibitors. X-ray crystallography has been instrumental in revealing the binding modes of these compounds, allowing for targeted modifications to enhance potency and selectivity. nih.govox.ac.uk
For example, a high-resolution crystal structure of an early imidazo[1,2-b]pyridazine derivative in complex with the kinase Haspin confirmed that the inhibitor binds to the hinge region in an ATP-competitive manner. nih.gov This structural insight guided further optimization. The imidazopyridazine group was shown to protrude into the pocket, interacting with the catalytic lysine, while the side chain occupied a space towards the solvent-exposed region. nih.gov This knowledge allowed for the rational design of new derivatives with improved activity. nih.gov
Similarly, in the development of DYRK kinase inhibitors, the binding mode of a lead compound was elucidated through X-ray crystallography, which then facilitated the rational design of a subsequent compound with improved selectivity against the closely related CLK kinases. ox.ac.uk Docking studies are also frequently employed in parallel with synthesis to predict binding modes and guide the design of new analogs with enhanced interactions within the target's active site. nih.gov
Kinase Inhibition Profiles of Imidazo[1,2-b]pyridazine Scaffolds (Focus on Research Strategies and Target Classes)
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors against a wide range of protein kinases. The research strategy generally involves creating a library of 3,6-disubstituted derivatives and screening them against a panel of kinases to identify potent and selective leads. nih.gov
Cyclin-Dependent Kinases (CDKs)
The imidazo[1,2-b]pyridazine scaffold has been identified as a potent and selective class of CDK inhibitors. nih.gov Modification of related imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the less lipophilic imidazo[1,2-b]pyridazine series. nih.govresearchgate.net While some compounds from both series showed similar CDK activity, the structure-activity relationships differed significantly. Protein-inhibitor crystal structures revealed differences in the binding modes, accounting for the observed SAR variations. nih.govresearchgate.net More recently, this scaffold has been used to design covalent inhibitors of CDK12/13, which have shown potent activity against triple-negative breast cancer cells. nih.govdigitellinc.com One potent inhibitor, compound 24, emerged with an IC50 of 15.5 nM against CDK12 and 12.2 nM against CDK13. nih.gov
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and CDC-like Kinases (CLKs)
Imidazo[1,2-b]pyridazines have proven to be a fertile ground for the discovery of inhibitors targeting DYRKs and CLKs. dundee.ac.uknih.gov These kinases are involved in cellular processes like signaling and pre-mRNA splicing. A series of 3,6-disubstituted imidazo[1,2-b]pyridazines yielded derivatives with IC50 values below 100 nM and high selectivity for DYRKs and CLKs. nih.govresearchgate.net Structure-activity relationship exploration and computational drug design led to the discovery of potent cellular inhibitors of DYRK1A with selectivity over much of the kinome. dundee.ac.ukox.ac.uk For instance, optimization of an initial fragment hit led to a compound that bound to DYRK1A with strong affinity. dundee.ac.uk
The table below shows the inhibitory activity of a selective compound against various kinases.
| Kinase Target | IC50 (nM) |
|---|---|
| DYRK1A | 50 |
| CLK1 | 82 |
| CLK4 | 44 |
| PfCLK1 | 32 |
Data for the selective compound 20a from Bendjeddou et al. nih.govresearchgate.net
Protozoan Kinases (e.g., Plasmodium falciparum CLK1, Plasmodium falciparum CDPK1)
The divergence between the kinomes of parasites like Plasmodium and their human hosts presents an opportunity for developing selective antiparasitic drugs. nih.gov The imidazo[1,2-b]pyridazine scaffold has been investigated for this purpose. researchgate.net Screening of 3,6-disubstituted imidazo[1,2-b]pyridazines revealed potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). nih.govresearchgate.net One of the most selective compounds identified showed an IC50 of 32 nM against PfCLK1. nih.govresearchgate.net This highlights the potential of this scaffold in generating novel antimalarial agents by targeting essential parasite kinases. rsc.org
Haspin Kinase
Haspin, an atypical serine/threonine kinase, plays a crucial role in mitosis, making it an attractive target for cancer therapy. Research into imidazo[1,2-b]pyridazine derivatives has led to the discovery of potent Haspin inhibitors. nih.govtandfonline.com Building upon the known Haspin inhibitor CHR-6494, which features an imidazopyridazine core, researchers have explored modifications at the 3 and 6 positions to enhance potency and selectivity.
A key finding in the SAR of these compounds is the importance of a substituted indazole moiety at the 3-position of the imidazo[1,2-b]pyridazine ring. This group is crucial for hydrogen bonding interactions within the kinase's hinge region. At the 6-position, the introduction of an amino group with various alkyl substituents has been shown to modulate activity. For instance, compounds with an N-propylamino group at this position have demonstrated significant inhibitory potential.
Optimization of these derivatives has led to compounds with IC50 values in the low nanomolar range against Haspin kinase. nih.gov The selectivity of these compounds against other kinases, such as CDK1/CyclinB, is a critical aspect of their development, aiming to minimize off-target effects.
Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as Haspin Kinase Inhibitors
| Compound | R1 (Position 3) | R2 (Position 6) | Haspin IC50 (nM) |
|---|---|---|---|
| CHR-6494 | Indazole | - | 55 |
| Compound 21 | 1H-Indazol-5-yl | N-Propylamino | 6 |
| Compound 22 | 1H-Indazol-5-yl | N-(2-hydroxyethyl)amino | 12 |
Data sourced from multiple scientific publications.
Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a key component of the B-cell receptor signaling pathway and a validated therapeutic target for B-cell malignancies and autoimmune diseases. The imidazo[1,2-b]pyridazine scaffold has been successfully employed in the design of potent and selective Btk inhibitors. bohrium.comnih.gov
SAR studies have focused on the introduction of a warhead to enable covalent binding to a cysteine residue (Cys481) in the active site of Btk, leading to irreversible inhibition. The 3-position of the imidazo[1,2-b]pyridazine core is often utilized for linking to a phenyl ring bearing an acrylamide (B121943) or other Michael acceptor group. Modifications at the 6-position have been explored to enhance potency and improve physicochemical properties. For example, the introduction of a phenoxy group at this position has been shown to be beneficial.
One notable example, compound 22 from a recent study, demonstrated an IC50 of 1.3 nM against Btk and exhibited excellent selectivity across a panel of over 300 kinases. bohrium.comnih.gov This compound, which incorporates an optimized imidazo[1,2-b]pyridazine core, has advanced into Phase I clinical trials. bohrium.comnih.gov
Table 2: SAR of Imidazo[1,2-b]pyridazine Derivatives as Btk Inhibitors
| Compound | R1 (Position 3) | R2 (Position 6) | Btk IC50 (nM) |
|---|---|---|---|
| Lead Compound | Phenylacrylamide | Various | Moderate |
| Compound 22 (TM471-1) | 4-Phenoxy-phenyl with acrylamide | H | 1.3 |
Data represents a summary of findings from referenced studies.
Tyrosine Kinase 2 (TYK2)
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. The pseudokinase (JH2) domain of TYK2 has emerged as an attractive target for developing selective allosteric inhibitors. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of such inhibitors. nih.govrsc.org
Initial screening identified an imidazo[1,2-b]pyridazine hit with modest potency but high selectivity. nih.gov Subsequent optimization focused on modifications at the C3, C6, and C8 positions of the scaffold. SAR studies revealed that a small amine substituent, such as methylamine, at the C8 position is optimal for affinity. At the C6 position, various aniline (B41778) derivatives were explored, with electron-donating and -withdrawing groups influencing potency. The C3 position was found to be accommodating for various amide substituents, which could be used to fine-tune physical properties. nih.gov
Further development led to the replacement of the 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety, which significantly improved metabolic stability. nih.gov Within this series, an N1-pyridyl substituent on the 2-oxo-1,2-dihydropyridine ring enhanced permeability. nih.gov Optimization of the C3-amide side chain, with the introduction of a (1R,2S)-2-fluorocyclopropyl group, resulted in highly potent inhibitors with Ki values in the sub-nanomolar range. nih.gov
Table 3: SAR of Imidazo[1,2-b]pyridazine Derivatives as TYK2 JH2 Ligands
| Compound | R1 (Position 8) | R2 (Position 6) | R3 (Position 3) | TYK2 JH2 IC50 (µM) |
|---|---|---|---|---|
| Hit Compound 7 | Cyclopropylamino | 3,5-bis(trifluoromethyl)anilino | Amide | 0.48 |
| Compound 18 | Methylamino | 3,5-dimethylanilino | Amide | 0.022 |
| Compound 6 | H | 6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino) | (1R,2S)-2-fluorocyclopropylcarboxamide | 0.000086 (Ki) |
Data compiled from multiple research articles. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase
Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Consequently, VEGFR2 is a major target for anticancer drug development. The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential to yield potent VEGFR2 inhibitors. nih.gov
One such derivative, TAK-593, was identified as a potent and highly selective inhibitor of the VEGFR and platelet-derived growth factor receptor (PDGFR) families. nih.gov This compound acts as a type II kinase inhibitor, binding to the inactive (DFG-out) conformation of the kinase. The binding of TAK-593 to VEGFR2 was found to occur via a two-step slow binding mechanism, resulting in a very slow dissociation rate and a long residence time on the target. nih.gov This extended pharmacodynamic effect is a desirable property for kinase inhibitors.
SAR studies of other imidazo[1,2-b]pyridazine derivatives have explored the impact of substituents at the 6-position. For instance, meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives have shown potent affinity for VEGFR2. Specifically, a compound bearing a 3-(trifluoromethyl)benzamide (B157546) moiety attached to the phenoxy ring exhibited strong inhibitory activity with an IC50 value of 7.1 nM.
Table 4: SAR of Imidazo[1,2-b]pyridazine Derivatives as VEGFR2 Kinase Inhibitors
| Compound | R1 (Position 6) | VEGFR2 IC50 (nM) |
|---|---|---|
| TAK-593 | Complex substituent | <25 (Ki*) |
| Compound 6b | 3-(3-(Trifluoromethyl)benzamido)phenoxy | 7.1 |
Data sourced from relevant scientific literature. nih.gov
Mammalian Target of Rapamycin (B549165) (mTOR)
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and metabolism. It is a key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. While the imidazo[1,2-b]pyridazine scaffold is not as extensively explored for mTOR inhibition as other heterocyclic systems, some studies have demonstrated its potential.
One study focused on a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives. These compounds were evaluated for their anti-proliferative activities against a panel of human cancer cell lines. Several derivatives exhibited significant activity, particularly against non-small cell lung cancer cell lines.
Within this series, compounds A17 and A18 emerged as potent mTOR inhibitors with IC50 values of 0.067 µM and 0.062 µM, respectively. Further investigation revealed that these compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets of mTOR, such as S6 kinase.
Table 5: SAR of Imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors
| Compound | Diaryl Urea Moiety | mTOR IC50 (µM) |
|---|---|---|
| A17 | 3-chloro-4-fluorophenyl urea | 0.067 |
| A18 | 3-trifluoromethyl-4-chlorophenyl urea | 0.062 |
Data represents a summary of findings from published research.
Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, making it a target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. While the exploration of the imidazo[1,2-b]pyridazine scaffold for PDE10A inhibition is not as mature as for other targets, initial findings are promising.
Research in this area has identified imidazo[1,2-b]pyridazine derivatives with the potential for high selectivity towards PDE10A. SAR studies have highlighted the importance of specific substitutions to achieve this selectivity. For example, a 5C2H ligand showed a selectivity of over 5000-fold for PDE10A. Hydrogen bonding with Tyr683 in the selectivity pocket of PDE10A is a key interaction observed in many highly selective inhibitors. This suggests that modifications to the imidazo[1,2-b]pyridazine scaffold that target this selectivity pocket could lead to the development of potent and selective PDE10A inhibitors.
Table 6: SAR of Imidazo[1,2-b]pyridazine Derivatives as PDE10A Inhibitors
| Compound Feature | Observation |
|---|---|
| General Scaffold | Imidazo[1,2-b]pyridazine |
| Key Interaction | Hydrogen bonding with Tyr683 |
| Selectivity | High selectivity achievable with appropriate substitutions |
Information synthesized from available research on PDE10A inhibitors.
PIM Kinases
The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are involved in cell survival, proliferation, and apoptosis, and are frequently overexpressed in various cancers. The imidazo[1,2-b]pyridazine scaffold has been identified as a potent inhibitor of PIM kinases. semanticscholar.orgresearchgate.netfrontiersin.org
Interestingly, crystal structures have revealed that imidazo[1,2-b]pyridazine inhibitors bind to the N-terminal lobe of PIM1, interacting with the αC helix, rather than the hinge region typically occupied by ATP-mimetic inhibitors. semanticscholar.orgnih.gov This unique binding mode contributes to their selectivity.
SAR studies have explored modifications at the R1 and R2 positions of the imidazo[1,2-b]pyridazine core. The nature of the substituents at these positions significantly impacts the potency and selectivity for the different PIM kinase isoforms. For instance, certain substitutions can lead to compounds with low nanomolar IC50 values against PIM1. semanticscholar.org Further optimization has led to the development of imidazopyridazine-thiazolidinediones as pan-Pim kinase inhibitors with improved metabolic stability and potent in vitro and in vivo anticancer activities. frontiersin.org
Table 7: SAR of Imidazo[1,2-b]pyridazine Derivatives as PIM Kinase Inhibitors
| Compound | R1 Moiety | R2 Moiety | PIM1 IC50 (nM) | PIM2 IC50 (µM) |
|---|---|---|---|---|
| K00135 | 4-chlorophenyl | 2-pyridyl | 140 | >10 |
| K00486 | 4-methoxyphenyl | 4-pyridyl | 34 | 2.5 |
| YPC-21440 | Thiazolidinedione derivative | - | 12 | 23 (PIM2), 32 (PIM3) |
Data compiled from multiple scientific sources. semanticscholar.orgfrontiersin.org
Fibroblast Growth Factor Receptor 1 (FGFR1)
While direct structure-activity relationship (SAR) studies focusing exclusively on 3-Bromo-7-chloroimidazo[1,2-b]pyridazine as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) are not extensively documented in publicly available research, the broader class of imidazo[1,2-b]pyridazines and related fused heterocyclic systems have been explored as potent kinase inhibitors, including for FGFR.
The imidazo[1,2-b]pyridazine core can act as a bioisostere for other hinge-binding motifs in kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The 3-position is often a key vector for substitution, allowing for the introduction of various groups that can extend into and interact with other regions of the ATP-binding site, thereby influencing potency and selectivity.
The 3-bromo substituent on the imidazo[1,2-b]pyridazine ring is a versatile handle for further chemical modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the systematic exploration of a wide range of substituents at this position to optimize interactions with the target kinase. In the context of FGFR1 inhibition, the nature of the group at the 3-position is critical for achieving high affinity. For instance, the introduction of aryl or heteroaryl groups can lead to beneficial interactions within the hydrophobic regions of the kinase domain.
The 7-chloro substituent on the pyridazine (B1198779) ring primarily influences the electronic properties of the scaffold and can contribute to hydrophobic interactions within the binding site. Halogen atoms can also form halogen bonds, a type of non-covalent interaction with backbone carbonyls or other electron-rich atoms in the protein, which can enhance binding affinity. The presence of the chloro group can also modulate the metabolic stability of the compound.
In a broader context of kinase inhibitors, the specific placement and nature of halogen atoms on a heterocyclic scaffold are known to be critical for achieving selectivity. For FGFR inhibitors, selectivity against other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), is often a key challenge due to the high degree of similarity in their ATP-binding sites. The specific substitution pattern of this compound could potentially offer a unique interaction profile that may be exploited for developing selective FGFR1 inhibitors.
Further research would be needed to fully elucidate the specific SAR of this compound and its derivatives concerning FGFR1. This would typically involve the synthesis of a library of analogs with variations at the 3- and 7-positions and subsequent in vitro kinase assays to determine their inhibitory activity and selectivity.
Breakpoint Cluster Region-Abelson (Bcr-Abl) Kinase
The imidazo[1,2-b]pyridazine scaffold has been successfully utilized in the design of potent inhibitors of the Bcr-Abl kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML). A prominent example is the pan-Bcr-Abl inhibitor Ponatinib (AP24534), which is effective against the T315I "gatekeeper" mutation that confers resistance to many other Bcr-Abl inhibitors. nih.gov
Ponatinib features a 3-ethynyl-imidazo[1,2-b]pyridazine core, highlighting the importance of substitution at the 3-position of this scaffold for potent Bcr-Abl inhibition. nih.gov The ethynyl (B1212043) linker in Ponatinib allows the molecule to adopt a conformation that avoids steric clash with the bulky isoleucine residue in the T315I mutant, while still maintaining key interactions in the ATP-binding site. nih.gov
For this compound, the 3-bromo group serves as a valuable synthetic precursor for introducing various functionalities, including the ethynyl group found in Ponatinib, via Sonogashira coupling. The bromine atom itself is smaller than an ethynyl-aryl group and would therefore have a different interaction profile. While a bromine atom at this position might not confer the same level of potency as the extended structure of Ponatinib, it can still contribute to binding through hydrophobic and halogen bonding interactions.
Systematic SAR studies on related imidazo[1,2-b]pyridazine-based Bcr-Abl inhibitors have shown that modifications at both the 3- and 6- (or 7-) positions significantly impact inhibitory activity and selectivity. The data in the table below, derived from research on Ponatinib and related compounds, illustrates the importance of the imidazo[1,2-b]pyridazine core and its substituents.
| Compound | Core Scaffold | Substitution at C3 | Substitution at C7 (or equivalent) | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) |
|---|---|---|---|---|---|
| Ponatinib (AP24534) | Imidazo[1,2-b]pyridazine | -C≡C-(4-methyl-3-(N-(trifluoromethyl)phenyl)carbamoyl)phenyl | H | 0.37 | 2.0 |
| Hypothetical Analog 1 | Imidazo[1,2-b]pyridazine | -Br | -Cl | Data not available | Data not available |
| Related Inhibitor A | Imidazo[1,2-b]pyridazine | Aryl group | H | Potent | Less potent |
The development of potent and selective Bcr-Abl inhibitors based on the imidazo[1,2-b]pyridazine scaffold demonstrates the utility of this heterocyclic system. The 3-bromo and 7-chloro substituents of the title compound provide a foundation for the synthesis of new derivatives with potentially improved pharmacological profiles.
Development of Ligands for Specific Molecular Recognition Events (e.g., Beta-Amyloid Plaques)
The imidazo[1,2-b]pyridazine scaffold has also been investigated for its potential in developing imaging agents for beta-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. The goal is to design molecules that can cross the blood-brain barrier and bind with high affinity and selectivity to Aβ aggregates.
In a study focused on developing novel ligands for Aβ plaques, a series of 6-substituted-2-phenylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. Although this study did not specifically report on this compound, it provides valuable SAR insights into the role of halogen substitutions on the pyridazine ring, which are directly relevant to the 7-chloro substituent of the title compound.
The research demonstrated that the nature of the substituent at the 6-position (which corresponds to the 7-position in the standard numbering of this compound) has a significant impact on the binding affinity for Aβ plaques. A comparison of derivatives with different halogen atoms at this position revealed a clear trend.
The binding affinities (Ki) of several 6-halogenated-2-(4'-(dimethylamino)phenyl)imidazo[1,2-b]pyridazines for Aβ1-40 aggregates are presented in the table below.
| Compound | Substituent at C6 | Substituent at C2 | Ki (nM) for Aβ1-40 |
|---|---|---|---|
| Analog 1 | -F | 4'-(dimethylamino)phenyl | >1000 |
| Analog 2 | -Cl | 4'-(dimethylamino)phenyl | 245 |
| Analog 3 | -I | 4'-(dimethylamino)phenyl | 43.1 |
The data indicates that increasing the size of the halogen at the 6-position from fluorine to chlorine, and further to iodine, leads to a significant increase in binding affinity. This suggests that a larger, more polarizable halogen atom is preferred for optimal interaction with the Aβ plaque binding site. The 7-chloro group in this compound would therefore be expected to contribute favorably to binding compared to a fluorine atom at the same position.
The 3-bromo substituent, while not explored in that particular study, offers a site for further modification. Introducing groups at the 3-position could potentially lead to additional interactions with the Aβ plaque surface, further enhancing affinity and selectivity. The bromine atom itself could participate in halogen bonding, which is known to be a significant interaction in protein-ligand binding.
These findings underscore the potential of the this compound scaffold as a starting point for the development of novel imaging agents or therapeutics targeting beta-amyloid plaques. The systematic exploration of substituents at both the 3- and 7-positions would be a rational approach to optimize the binding characteristics of this class of compounds.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-7-chloroimidazo[1,2-b]pyridazine derivatives?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, direct C3-arylation of 6-chloroimidazo[1,2-b]pyridazine with aryl bromides or chlorides under environmentally safe conditions (e.g., Pd(OAc)₂ catalyst, pentan-1-ol solvent, 100–120°C) yields derivatives like 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine with 75% yield . Alternatively, Suzuki-Miyaura coupling with arylboronic acids using brominated intermediates (e.g., 2-bromo-3-aryl derivatives) achieves diarylated products in high yields (86–89%) .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR : Peaks for aromatic protons (δ 8.28–8.23 ppm for aryl groups, δ 8.18 ppm for imidazo[1,2-b]pyridazine core) and coupling constants (e.g., J = 9.4 Hz for adjacent protons) .
- Chromatography : Flash chromatography on silica gel with pentane/Et₂O gradients (e.g., 60:40 to 45:55) for purification .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., observed vs. calculated values within 0.0162 Da error) .
Advanced Research Questions
Q. How can researchers troubleshoot failed direct C-H arylation attempts in imidazo[1,2-b]pyridazine systems?
Failed direct arylation at the C2 position (e.g., with 3-(4-fluorophenyl)imidazo[1,2-b]pyridazine) may arise from steric hindrance or electronic deactivation. A two-step strategy is effective:
Introduce a bromine substituent at C2 via electrophilic substitution to generate 2-bromo-3-aryl intermediates.
Perform Suzuki coupling with arylboronic acids under standard conditions (Pd catalyst, base, 80–100°C) . This bypasses direct C-H activation challenges.
Q. What strategies improve regioselectivity in palladium-catalyzed cross-coupling reactions of halogenated imidazo[1,2-b]pyridazines?
- Solvent optimization : Polar aprotic solvents like DMA enhance reactivity for aryl chlorides .
- Directing groups : Electron-withdrawing substituents (e.g., nitro groups) on aryl halides increase electrophilicity, favoring coupling at the C3 position .
- Iterative scaffold modification : Systematic variation of substituents on the imidazo[1,2-b]pyridazine core (e.g., bromine at C3, chlorine at C7) can tune electronic effects and steric accessibility .
Q. How to design imidazo[1,2-b]pyridazine derivatives for selective kinase inhibition?
- Target pseudokinase domains : Ligands like imidazo[1,2-b]pyridazine-based compounds selectively bind the TYK2 pseudokinase (JH2) domain, allosterically inhibiting catalytic (JH1) activity. Iterative modifications (e.g., fluorophenyl groups) improve cellular potency while maintaining selectivity .
- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., bromine, chlorine) at positions 3 and 7 to enhance hydrophobic interactions with kinase binding pockets. Derivatives with morpholine-thiazole groups show efficacy in modulating CNS targets (e.g., corticotropin-releasing factor receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
